Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester
Overview
Description
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is a chemical compound that belongs to the class of fatty acid esters It is derived from nonadecanoic acid, a 19-carbon saturated fatty acid, and 1-(hydroxymethyl)-1,2-ethanediyl, a diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester typically involves the esterification of nonadecanoic acid with 1-(hydroxymethyl)-1,2-ethanediyl. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of solid acid catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonadecanoic acid and formaldehyde.
Reduction: Nonadecanol and 1,2-ethanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: A similar ester derived from hexadecanoic acid and 2-hydroxy-1-(hydroxymethyl)ethyl.
Nonadecanoic acid, methyl ester: An ester of nonadecanoic acid with methanol.
Uniqueness
Nonadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester is unique due to its specific structure, which combines a long-chain fatty acid with a diol. This structure imparts distinct physicochemical properties, such as higher melting point and specific reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(3-hydroxy-2-nonadecanoyloxypropyl) nonadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQXIYZHULSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.